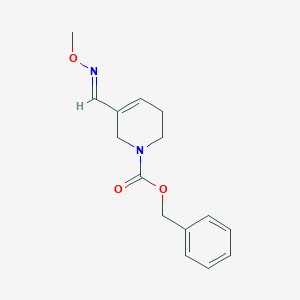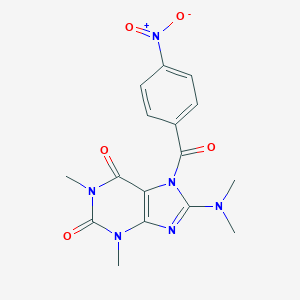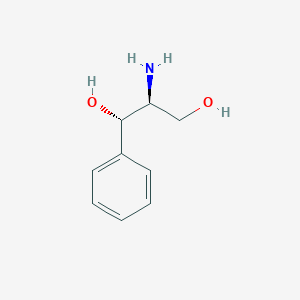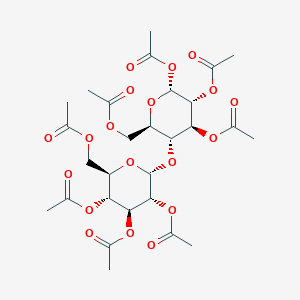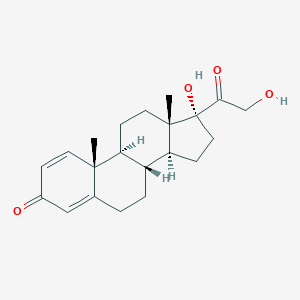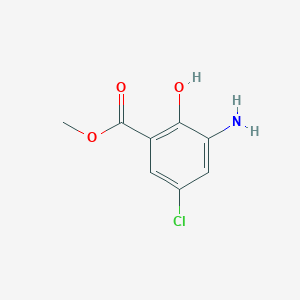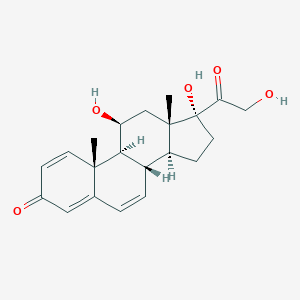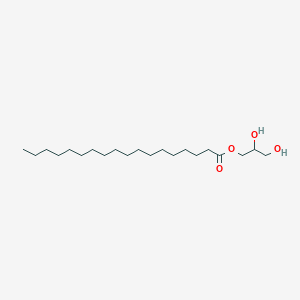
甘油单硬脂酸酯
概述
描述
Glyceryl monostearate, commonly known as glycerol monostearate, is a monoglyceride widely used as an emulsifier in food, pharmaceutical, and cosmetic industries. It appears as a white, odorless, and sweet-tasting flaky powder that is hygroscopic. Chemically, it is the glycerol ester of stearic acid, with the molecular formula C21H42O4 .
科学研究应用
Glyceryl monostearate has diverse applications in scientific research:
作用机制
Target of Action
Glyceryl monostearate, commonly known as GMS, is primarily targeted at the lipid components of cell membranes . It is a glycerol ester of stearic acid and is widely used as an emulsifier in food production . Its primary role is to help in the formation and maintenance of uniform dispersions of immiscible solvents .
Mode of Action
It displaces proteins from oil, wax, or solvent surfaces, stabilizing emulsions . This interaction with its targets results in a more stable and uniform mixture.
Biochemical Pathways
It is known that gms is produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol . It also occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase .
Pharmacokinetics
It is known that gms is used in the formulation of solid lipid nanoparticles (slns), which have been shown to improve the bioavailability of certain drugs . For example, a study found that SLNs of dronedarone HCl using GMS showed an improvement in bioavailability by 2.68-fold compared to the pure drug suspension .
Result of Action
The primary result of GMS’s action is the stabilization of emulsions and the enhancement of texture in various products . In baking, it is used to improve dough quality and stabilize fat/protein emulsions . It is somewhat responsible for giving ice cream and whipped cream their smooth texture . It can also be used as an antistaling agent in bread .
Action Environment
The action of GMS can be influenced by environmental factors. For example, it is used as an additive in plastic, where it works as an antistatic and antifogging agent . It is also used in long-life materials with high release rate, such as tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships) .
生化分析
Biochemical Properties
Glyceryl monostearate is known for its ability to stabilize mixtures of oil and water . It is produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol . It occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase .
Cellular Effects
Glyceryl monostearate has been shown to impact the human gut microbiota in a manner that promotes gut inflammation . It can alter microbiota density, composition, and expression of pro-inflammatory molecules .
Molecular Mechanism
The molecular mechanism of glyceryl monostearate involves its role as an emulsifier. It stabilizes mixtures of oil and water, preventing their separation . This property is crucial in its applications in food, pharmaceuticals, and cosmetics .
Temporal Effects in Laboratory Settings
In laboratory settings, glyceryl monostearate has been shown to significantly increase the creaming stability of recombined low-fat dairy cream (RLFDC) compared with a control sample . This stability is highly dependent on ζ-potential and apparent viscosity, contributing to electrostatic repulsion and intermolecular resistance .
Metabolic Pathways
Glyceryl monostearate is involved in the glycerolysis reaction pathway, where it is produced from triglycerides and glycerol . It also occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase .
Transport and Distribution
Its solubility in hot oils, ethanol, and chloroform, but insolubility in water, may influence its distribution .
准备方法
Synthetic Routes and Reaction Conditions: Glyceryl monostearate can be synthesized through the esterification of glycerol with stearic acid. This reaction typically involves the use of an esterification catalyst and is carried out under controlled conditions of temperature and pressure . Another method involves the glycerolysis of triglycerides from vegetable or animal fats with glycerol .
Industrial Production Methods: Industrial production of glyceryl monostearate often employs a glycerolysis reaction between triglycerides and glycerol. This process can be catalyzed by strong bases and involves multiple stages of distillation to achieve high purity . The reaction conditions include temperatures ranging from 220 to 260°C and vacuum pressure .
化学反应分析
Types of Reactions: Glyceryl monostearate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions when mixed with other esters or alcohols .
Common Reagents and Conditions:
Esterification: Stearic acid and glycerol, with an esterification catalyst.
Hydrolysis: Water and a hydrolysis catalyst under reflux conditions.
Transesterification: Other esters or alcohols in the presence of a catalyst.
Major Products Formed:
Esterification: Glyceryl monostearate.
Hydrolysis: Glycerol and stearic acid.
Transesterification: Various mono-, di-, and triglycerides.
相似化合物的比较
Glyceryl distearate: Another monoglyceride with two stearic acid chains.
Glyceryl tristearate: A triglyceride with three stearic acid chains.
Glyceryl monopalmitate: A monoglyceride with palmitic acid instead of stearic acid.
Uniqueness: Glyceryl monostearate is unique due to its balance of hydrophilic and lipophilic properties, making it an effective emulsifier and stabilizer in various formulations. Its ability to form stable emulsions and control the release of active ingredients sets it apart from other similar compounds .
属性
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
| Record name | Glyceryl monostearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
| Record name | 1-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2,3-Dihydroxypropyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tegin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
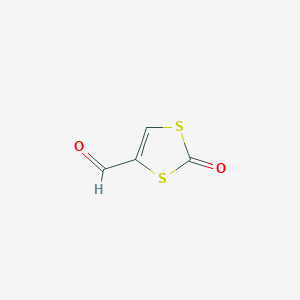




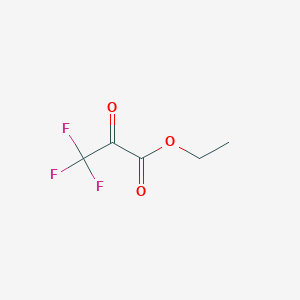
![(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B133405.png)
